The synthesis of Ivabradine typically involves several key steps:
Ivabradine has a complex molecular structure characterized by its unique bicyclic framework. Its molecular formula is C27H36N2O5, with a molecular weight of approximately 468.594 g/mol. The IUPAC name provides insight into its structural components, indicating multiple functional groups including methoxy and amine groups.
The structure can be represented using various chemical notations such as InChI and SMILES for computational analysis.
Ivabradine participates in several chemical reactions during its synthesis and degradation:
Ivabradine functions by selectively inhibiting the If channels in the sinoatrial node of the heart. This inhibition leads to a decrease in heart rate without affecting other cardiac ionic channels such as calcium or potassium channels. The mechanism can be summarized as follows:
Ivabradine exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | C27H36N2O5 |
Molecular Weight | 468.594 g/mol |
Solubility | 0.0202 mg/mL |
LogP (octanol-water partition) | 3.17 |
pKa (strongest basic) | 9.37 |
Polar Surface Area | 60.5 Ų |
Refractivity | 133.51 m³·mol⁻¹ |
These properties influence its pharmacokinetics, including absorption, distribution, metabolism, and excretion .
Ivabradine has significant applications in clinical medicine:
(±)-Ivabradine exerts its heart rate-lowering effects through selective inhibition of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, particularly the HCN4 isoform predominant in human sinoatrial node (SAN) tissue [1] [4]. These channels conduct the "funny current" (If), which drives diastolic depolarization in cardiac pacemaker cells. Ivabradine blocks HCN channels in a dose-dependent manner, with half-maximal inhibitory concentrations (IC50) of 0.94 µM for mouse HCN1 and 2.0 µM for human HCN4 channels expressed in HEK 293 cells [1] [4]. Crucially, the blocking mechanism differs between isoforms:
This isoform-specific blocking behavior arises from structural differences in N- and C-terminal cytoplasmic regions of HCN channels, which influence gating kinetics and drug sensitivity [1]. The voltage-dependence of blockade is clinically relevant, as ivabradine exhibits greater efficacy at pathologically elevated heart rates where channel opening frequency increases.
Table 1: Ivabradine Sensitivity of HCN Channel Isoforms [1] [4]
HCN Isoform | Primary Tissue Expression | IC50 (µM) | Blocking Mechanism |
---|---|---|---|
HCN4 | Human sinoatrial node (dominant) | 2.0 | Open-channel blocker |
HCN1 | Mouse sinoatrial node (minor) | 0.94 | Closed-channel blocker |
Heteromeric HCN1-HCN4 | Native sinoatrial node | Intermediate (estimated) | Mixed mechanism |
Ivabradine reduces spontaneous firing of SAN cells by specifically inhibiting If current during diastolic depolarization. At clinically relevant concentrations (3 µM), ivabradine slows the spontaneous action potential firing rate by approximately 15–16% in isolated rabbit SAN cells, primarily by reducing the steepness of early diastolic depolarization (EDD) by ~31.9% [5] [8]. Key electrophysiological characteristics include:
The current dependence of ivabradine's action distinguishes it from other If inhibitors (e.g., ZD7288). Ivabradine's blockade increases with inward current flow, suggesting interaction with permeating ions in a multi-ion pore [1].
The molecular structure of ivabradine features a benzazepine scaffold critical for HCN channel interaction. Key structure-activity relationship (SAR) insights include:
Table 2: Structural Features and Pharmacological Impact of Ivabradine Analogues [6] [9]
Structural Element | Modification | Effect on HCN Activity | Selectivity Consequence |
---|---|---|---|
Benzazepine aromaticity | Reduction (dihydro derivatives) | Increased HCN4 potency | Reduced retinal channel interaction |
7,8-Methoxy groups | Removal or repositioning | >10-fold loss in If inhibition | Diminished use-dependence |
Tertiary amine (homopiperidine) | Quaternary ammonium conversion | Loss of intracellular access | Abolished activity |
Homopiperidine size | Bulkier N-substituents | Reduced HCN4 block | Increased T-type Ca²⁺ channel blockade |
Ivabradine's unique mechanism confers distinct electrophysiological advantages over conventional nodal agents:
Heart Rate Reduction Specificity: In patients with obstructive pulmonary disease, ivabradine lowers heart rate without bronchoconstriction [9].
Versus Calcium Channel Blockers (CCBs):
Clinically, ivabradine demonstrates additive heart rate reduction when combined with beta-blockers in patients with residual angina, improving exercise capacity and reducing nitrate use without exacerbating negative inotropic effects [3] [9].
Table 3: Electrophysiological Comparison of Ivabradine with Other Nodal Agents [2] [5] [7]
Pharmacological Property | Ivabradine | Beta-Blockers (e.g., Atenolol) | Non-DHP CCBs (e.g., Verapamil) |
---|---|---|---|
Primary Molecular Target | HCN4 channel pore | β1-adrenergic receptor | L-type Ca²⁺ channel (α1-subunit) |
Effect on If Current | Direct open-channel block | Indirect reduction via ↓ cAMP | Minimal |
Effect on L-type Ca²⁺ Current | None (at ≤3 µM) | Indirect reduction via ↓ cAMP | Direct block |
Heart Rate Reduction Mechanism | Selective SAN diastolic depolarization slowing | SAN slowing + reduced contractility | SAN/AVN conduction slowing + vasodilation |
Inotropic Effect | Neutral | Negative | Negative |
Lusitropic Effect | Neutral | Negative (delays relaxation) | Negative |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3